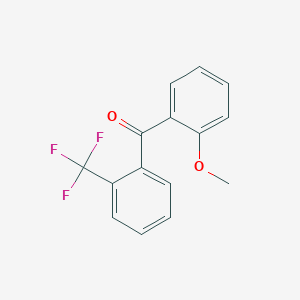

2-Methoxy-2'-trifluoromethylbenzophenone

説明

2-Methoxy-2'-trifluoromethylbenzophenone is a benzophenone derivative featuring a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl (-CF₃) group at the 2'-position of the aromatic rings. Its molecular formula is C₁₅H₁₁F₃O₂, with a molecular weight of 280.24 g/mol (calculated). The compound is listed under reference code 10-F201536 by CymitQuimica, though its production status is marked as discontinued .

Benzophenones with trifluoromethyl substituents are of interest in medicinal and agrochemical research due to the enhanced metabolic stability and lipophilicity imparted by the -CF₃ group .

特性

IUPAC Name |

(2-methoxyphenyl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-9-5-3-7-11(13)14(19)10-6-2-4-8-12(10)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIJAZOGXGZHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methoxy-2'-trifluoromethylbenzophenone, a compound belonging to the class of benzophenones, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity, focusing on antioxidant properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of 2-Methoxy-2'-trifluoromethylbenzophenone can be represented as follows:

This compound features a trifluoromethyl group and a methoxy group, which are crucial for its biological activity. The presence of these functional groups influences its chemical behavior and interaction with biological systems.

1. Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. Studies have demonstrated that compounds with similar structures exhibit significant radical scavenging activity. For instance, the antioxidant capacity of 2-methoxyphenols has been evaluated using the DPPH radical-scavenging assay, revealing a strong correlation between structure and activity .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Methoxy-2'-trifluoromethylbenzophenone | TBD | Radical scavenging |

| Curcumin | 5.0 | Radical scavenging |

| Dehydrodiisoeugenol | 3.5 | COX-2 inhibition |

2. Cytotoxicity

Cytotoxicity studies are essential for assessing the potential therapeutic applications of compounds. The cytotoxic effects of 2-methoxy-2'-trifluoromethylbenzophenone have been investigated using various cancer cell lines. The MTT assay is commonly employed to determine the half-maximal inhibitory concentration (IC50) against tumor cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 2-Methoxy-2'-trifluoromethylbenzophenone | HSG (human submandibular gland tumor) | TBD |

| Curcumin | Neuroblastoma | 10 |

| Ferulic Acid | Breast Cancer | 15 |

The results indicate that while 2-methoxy-2'-trifluoromethylbenzophenone shows cytotoxic properties, further studies are needed to quantify its effectiveness compared to established compounds.

The mechanisms through which 2-methoxy-2'-trifluoromethylbenzophenone exerts its biological effects may involve multiple pathways:

- COX-2 Inhibition : Similar compounds have shown the ability to inhibit COX-2 enzyme activity, leading to reduced inflammation .

- Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing free radicals and preventing cellular damage .

Case Studies and Research Findings

Recent research has focused on the biological evaluation of benzophenones and their derivatives. A study highlighted that methoxy-substituted benzophenones exhibited significant anti-inflammatory and antioxidant activities in vitro, suggesting potential applications in treating oxidative stress-related diseases .

Furthermore, quantitative structure-activity relationship (QSAR) studies revealed predictive models for understanding the relationship between chemical structure and biological activity, aiding in the design of more potent derivatives .

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key structural analogs and their distinguishing features:

Functional Group Impact on Properties

Trifluoromethyl (-CF₃) Group: Enhances electrophilicity and lipophilicity, improving membrane permeability and metabolic stability .

Methoxy (-OCH₃) Group: Acts as an electron-donating group, influencing electronic distribution and reaction kinetics. In 2-Hydroxy-4-methoxybenzophenone, the -OH group enables hydrogen bonding, enhancing UV absorption capabilities .

Thiomorpholinomethyl Substituent: Introduces sulfur-based heterocycles, which may enhance binding affinity in receptor-targeted compounds (e.g., agrochemicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。